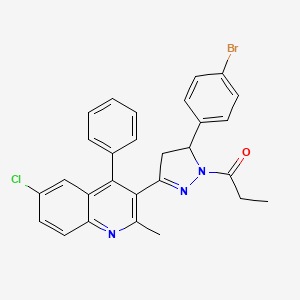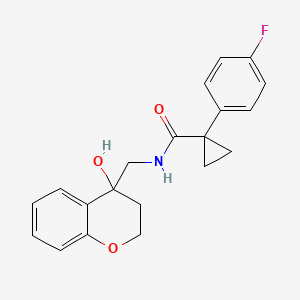![molecular formula C26H24N4O3S B2952690 N-benzyl-4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide CAS No. 941004-25-7](/img/structure/B2952690.png)
N-benzyl-4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-benzyl-4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide” is a complex organic molecule. It contains several functional groups, including a benzyl group, a cyano group, an amino group, an oxazole ring, and a sulfonamide group. These functional groups suggest that the compound could have a variety of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of an oxazole ring indicates a heterocyclic component, while the various substituents suggest a highly branched structure. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the amino group might participate in acid-base reactions, the cyano group in nucleophilic substitutions, and the oxazole ring in electrophilic aromatic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, it might have a relatively high molecular weight due to its complexity, and its solubility would depend on the balance of polar and nonpolar groups .Applications De Recherche Scientifique
Synthesis Techniques
N-Cyano-N-phenyl-p-methylbenzenesulfonamide, a related compound, is utilized as a benign electrophilic cyanation reagent for synthesizing various benzonitriles from aryl bromides, including functionalized and heteroaryl bromides, via Grignard reagents. This method is efficient for electronically diverse and sterically demanding substrates, yielding good to excellent results. It's particularly notable for the chemoselective monocyanation of dibromoarenes and the synthesis of pharmaceutical intermediates, demonstrating its utility in organic synthesis and pharmaceutical chemistry (Anbarasan, Neumann, & Beller, 2011).
Pharmaceutical Intermediates
In the domain of medicinal chemistry, derivatives of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, similar to the compound , have been explored for their potential as selective cyclooxygenase-2 (COX-2) inhibitors. This research has shown that specific structural modifications, such as the introduction of a fluorine atom, can significantly enhance COX-2 selectivity. This work led to the development of JTE-522, a potent, highly selective, and orally active COX-2 inhibitor, which is currently in phase II clinical trials for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto, Imamura, Haruta, & Wakitani, 2002).
Photodynamic Therapy for Cancer
New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized for photodynamic therapy (PDT) applications. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation, making them promising Type II photosensitizers for cancer treatment. Their potential in PDT highlights the importance of benzenesulfonamide derivatives in developing therapeutic agents for cancer (Pişkin, Canpolat, & Öztürk, 2020).
Polymer Chemistry
In the field of polymer chemistry, active p-aminobenzenesulfonic acid derivatives have been used for the self-polycondensation leading to poly(p-benzenesulfonamide). This process, conducted under mild conditions, yields polymers with potential applications in various industrial sectors due to their solubility in polar aprotic solvents and aqueous sodium hydroxide. These polymers' synthesis and properties open avenues for their use in materials science (Saegusa, Ogawa, Kondo, Nakamura, Chau, & Iwakura, 1987).
Antimicrobial and Antifungal Properties
Sulfanilamide-derived 1,2,3-triazoles, bearing structural similarities to the target compound, have demonstrated promising antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents, contributing to the fight against resistant bacterial strains and fungal infections (Wang, Wan, & Zhou, 2010).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-benzyl-4-[4-cyano-5-(2-phenylethylamino)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3S/c1-30(19-21-10-6-3-7-11-21)34(31,32)23-14-12-22(13-15-23)25-29-24(18-27)26(33-25)28-17-16-20-8-4-2-5-9-20/h2-15,28H,16-17,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGXTOMJUJIJNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCCC4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2952607.png)

![2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B2952610.png)
![methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2952611.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2952614.png)
![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2952615.png)



![N-((5-phenylisoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2952623.png)
![6-{4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B2952624.png)
![1-{1-(3,5-dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrol-3-yl}-2,2,2-trifluoro-1-ethanone](/img/structure/B2952626.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybutanoic acid](/img/no-structure.png)
